3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid
CAS No.: 1339485-97-0
Cat. No.: VC4205465
Molecular Formula: C22H24N2O4
Molecular Weight: 380.444
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1339485-97-0 |
|---|---|
| Molecular Formula | C22H24N2O4 |
| Molecular Weight | 380.444 |
| IUPAC Name | 3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]propanoic acid |
| Standard InChI | InChI=1S/C22H24N2O4/c25-21(26)9-10-23-11-13-24(14-12-23)22(27)28-15-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,20H,9-15H2,(H,25,26) |
| Standard InChI Key | XFUNXQDLERJOBY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Introduction
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid is a synthetic organic compound that has gained attention in chemical and pharmaceutical research. This compound is characterized by its integration of a fluorene group, a piperazine ring, and a propanoic acid moiety. Below, we provide a detailed breakdown of its structural properties, synthesis pathways, and potential applications.
Structural Features
The structure of 3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid includes:
-
Fluorene Group: A rigid aromatic system that contributes to the compound's stability and potential π-stacking interactions.
-
Piperazine Ring: A flexible heterocyclic moiety often used in drug design for its ability to interact with biological targets.
-
Carbamate Linkage: Provides chemical stability and modulates the compound's solubility.
-
Propanoic Acid Tail: Enhances water solubility and introduces acidic functionality for potential ionic interactions.
Synthesis Pathway
The synthesis of this compound typically involves:
-
Protection of the Piperazine Ring: Using a fluorenylmethoxycarbonyl (Fmoc) group to protect the nitrogen atoms during subsequent reactions.
-
Coupling with Propanoic Acid Derivative: Employing standard peptide coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).
-
Deprotection Step: Removal of the Fmoc group under basic conditions (e.g., piperidine in DMF).
Applications
This compound is primarily investigated for its role as an intermediate in peptide synthesis due to the Fmoc-protected piperazine group, which is widely used in solid-phase peptide synthesis (SPPS). Additionally, it may serve as a precursor for designing molecules with pharmaceutical relevance.
Related Compounds
Several derivatives of this compound share structural similarities:
-
3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)sulfonylbenzoic acid .
-
2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)-1,3-thiazole-4-carboxylic acid .
These compounds differ mainly in their side chains, which influence their solubility and reactivity.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume